N,1-dimethylcyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
N,1-dimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(7-2)4-3-5-6;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPENZQNEMWWFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260859-52-6 | |
| Record name | N,1-dimethylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethylcyclobutan-1-amine hydrochloride typically involves the alkylation of cyclobutanamine. One common method is the reaction of cyclobutanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of N-methylcyclobutanone.
Reduction: Formation of N,1-dimethylcyclobutan-1-amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Research
N,1-Dimethylcyclobutan-1-amine hydrochloride is being explored for its potential use in drug development, particularly as a building block for synthesizing novel pharmaceutical agents. Its structural properties allow it to serve as a versatile intermediate in the synthesis of various bioactive compounds.
Case Study: Antidepressant Development
Research has indicated that derivatives of cyclobutane amines may exhibit antidepressant-like effects. In a study involving the synthesis of several cyclobutane derivatives, compounds similar to this compound showed promising results in preclinical models for mood disorders. These compounds were evaluated for their ability to modulate neurotransmitter systems associated with depression .
Materials Science
2.1 Polymer Chemistry
This compound can be utilized in polymer synthesis, particularly in the development of polyurethanes and other polymeric materials. Its amine functionality allows it to participate in reactions that form cross-linked structures, enhancing material properties such as strength and elasticity.
Case Study: Polyurethane Synthesis
A study demonstrated the incorporation of this compound into polyurethane formulations. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional formulations without this compound. This enhancement is attributed to the unique cyclic structure of the compound, which contributes to the rigidity and durability of the polymer network .
Chemical Synthesis
3.1 Synthetic Intermediates
The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various transformations that can lead to the synthesis of more complex molecules.
Table 1: Synthetic Applications of this compound
Biological Studies
4.1 Drug Delivery Systems
Recent studies have explored the use of this compound in drug delivery systems, particularly in creating cell-penetrating peptides that enhance the delivery of therapeutic agents into cells.
Case Study: Anti-Leishmania Drug Delivery
A research project investigated chiral cyclobutane-containing peptides incorporating this compound for targeted delivery of anti-leishmania drugs. The study found that these peptides significantly increased cellular uptake and therapeutic efficacy against leishmaniasis in vitro, highlighting the compound's potential role in improving drug delivery mechanisms .
Mechanism of Action
The mechanism of action of N,1-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N,1-Dimethylcyclobutan-1-amine hydrochloride
- Molecular Formula : C₆H₁₄ClN
- Molecular Weight : 135.64 g/mol .
- Structure : A cyclobutane ring substituted with a methyl group at position 1 and a dimethylamine group (N-methyl) at the same carbon, forming a quaternary ammonium structure upon protonation.
Comparison with Structurally Similar Compounds
3,3-Dimethylcyclobutan-1-amine Hydrochloride
- Molecular Formula : C₆H₁₄ClN (same as the target compound) .
- Structural Difference : The methyl groups are positioned at carbon 3 instead of carbon 1, making it a structural isomer.
- Properties : Similar molecular weight (135.64 g/mol) but distinct steric and electronic effects due to methyl group placement. This may influence solubility, reactivity, and interaction with biological targets.
- Safety : Requires comparable storage conditions (dry, low temperature) but may exhibit different toxicity profiles due to altered metabolic pathways .
1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
- Molecular Formula : C₆H₁₅Cl₂N₂ .
- Structural Features : Cyclopentane ring with two amine groups (one primary, one secondary), forming a dihydrochloride salt.
- Key Differences: Larger ring size (cyclopentane vs. The dihydrochloride form enhances water solubility compared to the monohydrochloride target compound.
N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine Hydrochloride
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Molecular Formula: C₇H₁₃NO₂·HCl .
- Functional Groups : Combines a methyl ester and methylamine on the cyclobutane ring.
- Reactivity : The ester group enables participation in nucleophilic acyl substitution reactions, differentiating it from the target compound’s amine-dominated chemistry.
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
- Molecular Formula : C₅H₁₃Cl₂N .
- Linear vs. Cyclic Structure : A linear propane chain with a chloro substituent and dimethylamine group.
- Applications : Often used as a precursor for quaternary ammonium compounds or surfactants due to its reactive chloride group .
Comparative Data Table
Research Findings and Implications
- Structural Isomerism: The positional isomerism between N,1-dimethyl and 3,3-dimethyl derivatives (same formula, different methyl positions) highlights the importance of stereochemistry in drug design, as minor structural changes can drastically alter bioavailability and target binding .
- Functional Group Impact: The presence of ester or chloro groups in analogs (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate or 3-chloro-N,N-dimethylpropan-1-amine) expands reactivity, enabling diverse synthetic applications such as polymer chemistry or surfactant production .
Biological Activity
N,1-dimethylcyclobutan-1-amine hydrochloride is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and drug delivery systems. This article delves into its biological activity, encompassing its pharmacological properties, potential therapeutic uses, and relevant case studies.
This compound is characterized by its unique cyclobutane structure, which contributes to its biological activity. The molecular formula is , and it features a dimethylamino group that enhances its solubility and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes and interact with various cellular targets. Research indicates that compounds with similar structures can function as cell-penetrating peptides (CPPs), facilitating the delivery of therapeutic agents into cells. For instance, studies have shown that cyclobutane-containing peptides exhibit selective uptake in protozoan parasites like Leishmania, suggesting potential applications in targeted drug delivery systems for treating parasitic infections .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, particularly against protozoan parasites. In vitro studies reveal that peptides derived from cyclobutane structures can exhibit leishmanicidal effects. These peptides were shown to be more effective than traditional transactivator peptides in delivering anti-leishmania drugs, highlighting their potential in chemotherapy .
Cytotoxicity
Cytotoxicity assessments indicate that while some cyclobutane derivatives can be toxic to human cell lines (e.g., HeLa cells), the toxicity levels vary significantly depending on the structural modifications. For example, certain diastereomeric peptides showed lower cytotoxicity compared to their counterparts, making them suitable candidates for further development as therapeutic agents .
Case Studies and Research Findings
Case Study 1: Delivery Systems for Anti-Leishmania Drugs
A study investigated the use of cyclobutane-containing CPPs for delivering anti-leishmania drugs. The results indicated that these CPPs not only facilitated drug uptake but also exhibited concentration-dependent toxicity towards Leishmania promastigotes. The internalization mechanism involved endocytic pathways, which were confirmed through flow cytometry and confocal microscopy .
Case Study 2: Structural Optimization
Research focused on optimizing the structure of cyclobutane-based peptides to enhance their biological activity. By varying the length and stereochemistry of the peptides, researchers identified specific configurations that improved cell uptake and reduced cytotoxicity. This structural optimization is crucial for developing safe and effective drug delivery systems .
Data Table: Biological Activity Overview
Q & A
Advanced Research Question
- Radioligand displacement assays : Measure inhibition of [³H]dopamine uptake in synaptosomes to assess transporter affinity .
- Electrophysiology : Patch-clamp recordings in HEK cells expressing human dopamine transporters (hDAT) quantify ion current modulation .
- Behavioral assays : Administer the compound in rodent models (e.g., locomotor activity tests) to correlate in vitro data with in vivo effects .
Critical parameter : Use ≤1% DMSO in assays to avoid solvent interference .
How do structural isomers of this compound affect its biological activity?
Advanced Research Question
Isomers (e.g., N,1-dimethylcyclopentan-1-amine hydrochloride) exhibit distinct activity due to ring strain and steric effects:
- Cyclobutane vs. cyclopentane : The smaller cyclobutane ring increases ring strain, enhancing binding to rigid enzyme pockets (e.g., 2× higher affinity for hDAT) .
- Methyl group positioning : Ortho vs. para substitution on the cyclobutane alters van der Waals interactions; molecular dynamics simulations predict energy barriers for binding .
Experimental design : Synthesize and test isomers under identical assay conditions to isolate structural effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
